molecular formula C8H10O B047524 1-Methoxy-4-methylbenzene CAS No. 104-93-8

1-Methoxy-4-methylbenzene

Cat. No. B047524
CAS RN: 104-93-8
M. Wt: 122.16 g/mol
InChI Key: CHLICZRVGGXEOD-UHFFFAOYSA-N
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Patent
US04297520

Procedure details

Into the same flask as in Example 1 are placed 400 ml of water, 87 g of sulfuric acid, 5 g of manganic sulfate and 100 g of p-methoxytoluene, and the mixture is stirred. Into a 1-liter beaker are placed 540 ml of water, 86 g of chromic anhydride and 246 g of sulfuric acid to prepare an oxidizing solution. The oxidation process of Example 2 is repeated in the same manner except that the reaction temperature is maintained at 80° C for 21/3 hours. The reaction mixture is treated in the same manner as in Example 1, affording 70 g of anisaldehyde, 27 g of unreacted p-methoxytoluene and 5 g of the residue. Conversion 73%. Yield 86%. Aldehyde selectivity 80%.
Quantity
87 g
Type
reactant
Reaction Step One
[Compound]
Name
manganic sulfate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
chromic anhydride
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
246 g
Type
reactant
Reaction Step Five
Name
Quantity
540 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1>O>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[O:2])=[CH:10][CH:9]=1.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
manganic sulfate
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C
Step Four
Name
chromic anhydride
Quantity
86 g
Type
reactant
Smiles
Step Five
Name
Quantity
246 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
540 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare an oxidizing solution
ADDITION
Type
ADDITION
Details
The reaction mixture is treated in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
Name
Type
product
Smiles
COC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04297520

Procedure details

Into the same flask as in Example 1 are placed 400 ml of water, 87 g of sulfuric acid, 5 g of manganic sulfate and 100 g of p-methoxytoluene, and the mixture is stirred. Into a 1-liter beaker are placed 540 ml of water, 86 g of chromic anhydride and 246 g of sulfuric acid to prepare an oxidizing solution. The oxidation process of Example 2 is repeated in the same manner except that the reaction temperature is maintained at 80° C for 21/3 hours. The reaction mixture is treated in the same manner as in Example 1, affording 70 g of anisaldehyde, 27 g of unreacted p-methoxytoluene and 5 g of the residue. Conversion 73%. Yield 86%. Aldehyde selectivity 80%.
Quantity
87 g
Type
reactant
Reaction Step One
[Compound]
Name
manganic sulfate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
chromic anhydride
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
246 g
Type
reactant
Reaction Step Five
Name
Quantity
540 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1>O>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]=[O:2])=[CH:10][CH:9]=1.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
manganic sulfate
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C
Step Four
Name
chromic anhydride
Quantity
86 g
Type
reactant
Smiles
Step Five
Name
Quantity
246 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
540 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare an oxidizing solution
ADDITION
Type
ADDITION
Details
The reaction mixture is treated in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
Name
Type
product
Smiles
COC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.